The Strategic Utilization of 2-Chloro-5-(1,1-difluoroethyl)-1,3-thiazole in Advanced Scaffold Design
The Strategic Utilization of 2-Chloro-5-(1,1-difluoroethyl)-1,3-thiazole in Advanced Scaffold Design
Executive Summary
In modern agrochemical and pharmaceutical drug discovery, the strategic incorporation of fluorine is a paramount technique for modulating pharmacokinetics, metabolic stability, and target binding affinity. 2-Chloro-5-(1,1-difluoroethyl)-1,3-thiazole (CAS: 2503202-61-5) represents a highly specialized, privileged building block[1]. By combining the established toxophore/pharmacophore of a 2-chloro-1,3-thiazole ring with a sterically demanding, electron-withdrawing 1,1-difluoroethyl group, this scaffold offers researchers a powerful tool for designing next-generation bioactive molecules[2][3].
As an Application Scientist, I approach this compound not just as a chemical entity, but as a structural solution to common metabolic bottlenecks in drug and pesticide development. This guide details the physicochemical rationale, the process chemistry required to synthesize it, and the self-validating protocols necessary for its integration into discovery pipelines.
Structural & Physicochemical Profiling
The architectural design of 2-chloro-5-(1,1-difluoroethyl)-1,3-thiazole is highly intentional. The molecule is divided into two synergistic domains:
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The 2-Chloro-1,3-thiazole Core: A well-documented motif that acts as a potent hydrogen-bond acceptor and is critical for binding to specific biological targets, such as the insect nicotinic acetylcholine receptor (nAChR).
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The 1,1-Difluoroethyl Motif (-CF₂CH₃): This acts as a metabolically stable bioisostere for ethyl, isopropyl, or methoxy groups[3]. The gem-difluoro substitution completely blocks cytochrome P450-mediated oxidation at the vulnerable benzylic/allylic position, while significantly increasing the lipophilicity (logP) to enhance membrane permeability.
Quantitative Data Summary
| Property | Value | Mechanistic Implication |
| Chemical Name | 2-Chloro-5-(1,1-difluoroethyl)-1,3-thiazole | Core halogenated heterocycle[1]. |
| CAS Number | 2503202-61-5 | Unique registry identifier[1]. |
| Molecular Formula | C₅H₄ClF₂NS | Low molecular weight (183.61 g/mol ), ideal for fragment-based drug design[4]. |
| Physical State | Yellow Oil (at 20°C) | Requires careful handling during isolation and purification[5]. |
| Hazard Classification | Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A | Mandates stringent PPE and engineered ventilation controls[1]. |
Process Chemistry: Overcoming Deoxofluorination Bottlenecks
The synthesis of 2-chloro-5-(1,1-difluoroethyl)-1,3-thiazole relies on the deoxofluorination of its precursor, 1-(2-chloro-1,3-thiazol-5-yl)ethan-1-one.
The Causality of Reagent Selection: Historically, chemists default to bench-stable fluorinating agents like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor. However, applying DAST to highly deactivated, electron-poor systems like a 2-chloro-1,3-thiazole ketone often results in catastrophic failure[6]. The intermediate alkoxyaminosulfur difluoride is prone to competing elimination reactions (forming undesired fluoroalkenes) or simply fails to react due to the electron-withdrawing nature of the heterocycle[3][6].
To bypass this, Trofymchuk et al. demonstrated that Sulfur Tetrafluoride (SF₄) , catalyzed by anhydrous Hydrogen Fluoride (HF), provides a highly robust and scalable alternative[5][6]. SF₄ is a smaller, highly aggressive electrophile. The HF acts as a Brønsted acid, protonating the ketone carbonyl to increase its electrophilicity, thereby forcing the formation of the gem-difluoride without steric hindrance or elimination pathways[5].
Experimental Workflow: SF₄-Mediated Synthesis Protocol
The following self-validating protocol outlines the synthesis of 2-chloro-5-(1,1-difluoroethyl)-1,3-thiazole. Trustworthiness & Safety Note: SF₄ and anhydrous HF are highly toxic, corrosive gases. This procedure must be performed in a specialized Hastelloy nickel alloy autoclave within a heavily ventilated fume hood equipped with alkaline scrubbers.
Step-by-Step Methodology
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Reactor Preparation: Charge a 500 mL Hastelloy nickel alloy autoclave with 1-(2-chloro-1,3-thiazol-5-yl)ethan-1-one (1.0 equivalent)[5].
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Catalyst Addition & Cryo-Cooling: Submerge the reaction vessel in a liquid nitrogen bath (-196°C). Once cooled, carefully condense anhydrous liquid HF (10.0 equivalents) into the reactor. Causality: HF serves as both the solvent and the critical acid catalyst to activate the deactivated ketone.[5]
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Fluorination: Condense SF₄ gas (1.7 equivalents) into the cooled reaction vessel[5]. Seal the autoclave securely.
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Reaction Execution: Remove the liquid nitrogen bath. Allow the sealed autoclave to warm naturally to room temperature (approx. 20°C). Stir the biphasic mixture vigorously for 16 hours to ensure complete conversion[5].
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Quenching & Scrubbing (Critical Step): Vent the gaseous byproducts—primarily thionyl fluoride (SOF₂), unreacted SF₄, and HF—slowly through a robust, multi-stage scrubbing system containing 1M aqueous NaOH[5].
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Isolation & Validation: Neutralize the remaining crude mixture with saturated aqueous NaHCO₃. Extract the aqueous layer with dichloromethane (CH₂Cl₂). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via vacuum distillation to yield the target 2-chloro-5-(1,1-difluoroethyl)-1,3-thiazole as a yellow oil (Expected Yield: ~77%)[5]. Validate purity via ¹H and ¹⁹F NMR spectroscopy.
Pathway & Application Visualization
The integration of this compound into discovery pipelines bridges the gap between raw chemical synthesis and advanced biological targeting.
Synthesis and application workflow of 2-chloro-5-(1,1-difluoroethyl)-1,3-thiazole.
References
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NextSDS Database. "2-chloro-5-(1,1-difluoroethyl)-1,3-thiazole — Chemical Substance Information." NextSDS. URL:[Link]
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Trofymchuk, S., Bugera, M., Klipkov, A. A., et al. "Scalable Approach to Fluorinated Heterocycles with Sulfur Tetrafluoride (SF4)." The Journal of Organic Chemistry, 2021, 86(17), 12181–12198. URL:[Link]
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Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018, 61(14), 5822-5880. URL:[Link]
Sources
- 1. nextsds.com [nextsds.com]
- 2. EP3093286B1 - Thiazole compounds and pest control applications thereof - Google Patents [patents.google.com]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. PubChemLite - CN - Explore [pubchemlite.lcsb.uni.lu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
